molecular formula C22H23N7O4 B14999217 6-(4-methoxyphenyl)-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

6-(4-methoxyphenyl)-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B14999217
M. Wt: 449.5 g/mol
InChI Key: BCTIIMBXYOFNFA-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex heterocyclic compound that features an imidazole ring fused with a triazole ring. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves multi-step reactions. Common synthetic routes include:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.

    Wallach Synthesis: This method involves the dehydrogenation of imidazolines.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald Synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.

    Amino Nitrile Method: This method involves the reaction of amino nitriles with various reagents.

Chemical Reactions Analysis

6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and triazole rings.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H23N7O4

Molecular Weight

449.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C22H23N7O4/c1-33-17-7-5-16(6-8-17)27-14-19-24-21(31)28(29(19)22(27)32)15-20(30)26-12-10-25(11-13-26)18-4-2-3-9-23-18/h2-9H,10-15H2,1H3

InChI Key

BCTIIMBXYOFNFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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